7-tert-butyl-3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
7-tert-butyl-3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0815675
InChI:
InChI=1S/C16H22N2OS/c1-5-18-9-17-14-13(15(18)19)11-7-6-10(16(2,3)4)8-12(11)20-14/h9-10H,5-8H2,1-4H3
SMILES:
CCN1C=NC2=C(C1=O)C3=C(S2)CC(CC3)C(C)(C)C
Molecular Formula:
C16H22N2OS
Molecular Weight:
290.4 g/mol
7-tert-butyl-3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
CAS No.:
Cat. No.: VC0815675
Molecular Formula: C16H22N2OS
Molecular Weight: 290.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H22N2OS |
|---|---|
| Molecular Weight | 290.4 g/mol |
| IUPAC Name | 7-tert-butyl-3-ethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C16H22N2OS/c1-5-18-9-17-14-13(15(18)19)11-7-6-10(16(2,3)4)8-12(11)20-14/h9-10H,5-8H2,1-4H3 |
| Standard InChI Key | AJLQAGKYEPWVGP-UHFFFAOYSA-N |
| SMILES | CCN1C=NC2=C(C1=O)C3=C(S2)CC(CC3)C(C)(C)C |
| Canonical SMILES | CCN1C=NC2=C(C1=O)C3=C(S2)CC(CC3)C(C)(C)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator